2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE
Overview
Description
2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE is a complex organic compound with a molecular formula of C₁₇H₁₃ClN₆O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the formation of the tetrazole ring. One common method involves the reaction of 4-chlorobenzonitrile with sodium azide in the presence of a catalyst to form 5-(4-chlorophenyl)-2H-tetrazole. This intermediate is then reacted with 4-(cyanomethyl)phenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The tetrazole ring and phenyl groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl and cyanomethylphenyl groups may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2H-tetrazole: Shares the tetrazole ring and chlorophenyl group but lacks the cyanomethylphenyl group.
4-(cyanomethyl)phenylacetic acid: Contains the cyanomethylphenyl group but lacks the tetrazole ring and chlorophenyl group.
Uniqueness
2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[4-(cyanomethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O/c18-14-5-3-13(4-6-14)17-21-23-24(22-17)11-16(25)20-15-7-1-12(2-8-15)9-10-19/h1-8H,9,11H2,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFABVSBXGFWHEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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